N-(1-methylbutyl)-2-phenoxypropanamide
Description
N-(1-Methylbutyl)-2-phenoxypropanamide is an amide derivative characterized by a propanamide backbone substituted with a phenoxy group at the C2 position and a 1-methylbutyl chain at the nitrogen.
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
N-pentan-2-yl-2-phenoxypropanamide |
InChI |
InChI=1S/C14H21NO2/c1-4-8-11(2)15-14(16)12(3)17-13-9-6-5-7-10-13/h5-7,9-12H,4,8H2,1-3H3,(H,15,16) |
InChI Key |
XKBSFTRUJWQJAH-UHFFFAOYSA-N |
SMILES |
CCCC(C)NC(=O)C(C)OC1=CC=CC=C1 |
Canonical SMILES |
CCCC(C)NC(=O)C(C)OC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- N-Substituent Diversity : The 1-methylbutyl group in the target compound confers branched alkyl chain properties, contrasting with aromatic (e.g., 1-phenylpropan-2-yl) or heterocyclic (e.g., indole) N-substituents in analogs. Branched chains may enhance lipophilicity but reduce metabolic stability compared to aromatic groups .
- C2 Substituent: The phenoxy group in the target compound differs from fluorinated biphenyl moieties in analogs.
Physicochemical and Pharmacokinetic Properties
While direct data for N-(1-methylbutyl)-2-phenoxypropanamide are unavailable, inferences can be drawn from related compounds:
Key Insights:
- The target compound’s lower molecular weight compared to fluorinated biphenyl analogs may improve solubility but reduce target affinity.
- Lipophilicity: The phenoxy group and branched alkyl chain likely balance hydrophobicity, making it more membrane-permeable than phosphonate esters but less so than fluorinated analogs .
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